Phenyl phosphate

Beschreibung

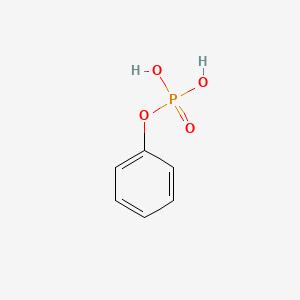

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044981 | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

In water, approximately 1% | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 (Water = 1) | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

701-64-4 | |

| Record name | Phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Phenylphosphoric Acid and Its Derivatives

Established Synthetic Routes to Phenylphosphoric Acid

Traditional methods for synthesizing phenylphosphoric acid have been foundational in organophosphorus chemistry. These routes are characterized by their reliability and have been refined over decades of research.

Esterification of Phosphoric Acid with Phenol (B47542)

The direct esterification of phosphoric acid with phenol represents a fundamental approach to forming phenylphosphoric acid. lookchem.com This reaction involves the combination of the two primary reactants, often under conditions that facilitate the removal of water to drive the equilibrium towards the product. While conceptually straightforward, this method can sometimes lead to a mixture of mono-, di-, and triphenyl phosphates, necessitating purification steps to isolate the desired monophenylated product.

A common variation of this method involves the reaction of phenol with phosphorus oxychloride (POCl₃), which can be considered a derivative of phosphoric acid. amanote.com This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. amanote.com The initial product, phenyl phosphoryl dichloride, can then be hydrolyzed to yield phenylphosphoric acid. amanote.com Historically, this process involved prolonged refluxing at high temperatures, which also resulted in a mixture of esterification products that required separation by fractional distillation under reduced pressure. amanote.com

Hydrolysis of Phenyl Phosphorodichloridate

A more controlled and widely used method for the synthesis of phenylphosphoric acid is the hydrolysis of phenyl phosphorodichloridate (also known as phenylphosphoric acid dichloride). amanote.comlookchem.com This intermediate is readily prepared by reacting phenol with an excess of phosphorus oxychloride. amanote.com The subsequent hydrolysis of phenyl phosphorodichloridate with water replaces the two chlorine atoms with hydroxyl groups, yielding phenylphosphoric acid. amanote.com

This two-step process offers better control over the degree of esterification, leading to a higher yield of the desired monophenyl ester compared to the direct reaction of phosphoric acid and phenol. The reaction conditions for hydrolysis can be managed to minimize the formation of byproducts. For instance, O-phenyl phosphoric acid has been prepared from the corresponding O-phenyl dichlorophosphates by hydrolysis with water in acetonitrile (B52724) in the presence of silver nitrate (B79036) at low temperatures. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenol | Phosphorus Oxychloride | Phenyl Phosphorodichloridate | amanote.com |

| Phenyl Phosphorodichloridate | Water | Phenylphosphoric Acid | amanote.comresearchgate.net |

Synthesis via Organophosphorus Intermediates

One such approach involves the use of alkyl phosphoryl dichlorides. For example, n-hexyl phenyl phosphoric acid has been synthesized by reacting n-hexyl phosphoryl dichloride with an aqueous alkaline solution of sodium phenate. google.com This method allows for the introduction of both an alkyl and an aryl group onto the phosphate (B84403) core.

Another interesting route involves the decomposition of phenylphosphinic anhydride, which can lead to the formation of phenylphosphonic acid, a related but distinct compound. rsc.org While not a direct synthesis of phenylphosphoric acid, this highlights the reactivity of organophosphorus anhydrides as intermediates.

Furthermore, the synthesis of more complex derivatives often relies on the step-wise introduction of different groups. For instance, the synthesis of N,N-dialkylaminophenyl-2-(1-alkyl/phenyl-2-oxopropylidene) phosphonohydrazido oximes starts from hydrazides of phenylphosphoric acid, demonstrating the utility of functionalized phenylphosphoric acid derivatives as building blocks for more elaborate structures. nih.gov

Novel and Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile synthetic methods. These novel strategies often aim to reduce reaction times, increase yields, and simplify purification procedures.

One-Pot Reaction Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. Phenylphosphonic acid has been utilized as a catalyst in a one-pot synthesis of 2-aryl-benzimidazoles, showcasing its application in facilitating complex transformations under mild conditions. tsijournals.com

In a different context, a one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has been developed, which involves the in-situ generation of intermediates. nih.gov While not directly producing phenylphosphoric acid, this methodology of creating complex phosphorus-containing molecules in a single pot is a significant advancement in the field. Another example is a one-pot synthesis of mono-substituted phosphinic acids, which are isolated as crystalline adamantanammonium phosphinates. kent.ac.uk A process for preparing phosphoric acid triamide compounds in a one-pot reaction has also been described, starting from phosphoric acid amide dichloride compounds. google.com

Catalytic Synthesis Approaches

The use of catalysts to promote the synthesis of phenylphosphoric acid and its derivatives is an area of active research. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

For example, the synthesis of 4-tert-butyl-2-(α-methylbenzyl) phenol has been achieved using concentrated phosphoric acid as a catalyst for the reaction between tert-butylphenol and styrene. researchgate.net While not a direct synthesis of a phenylphosphoric acid ester, it demonstrates the catalytic utility of phosphoric acid itself in related alkylation reactions.

Ionic liquids have also emerged as promising catalysts. In the synthesis of t-BAMBP, an ionic liquid, chloride-aluminium (III) chloride, was used as a catalyst, showing better catalytic performance than traditional Lewis acids. researchgate.net Research into new polyphosphates has been conducted through base-promoted liquid-vapor interfacial polycondensation of various alkyl (aryl) phosphoric dichlorides with different bisphenols, a reaction that in many cases does not require a catalyst. researchgate.net

The development of catalytic systems for the direct and selective phenylation of phosphoric acid or its derivatives remains a key goal in the field, promising more sustainable and atom-economical synthetic routes in the future.

Synthesis of Phenylphosphoric Acid Derivatives

Phosphoramidates and Hydrazides

The synthesis of phosphoramidates, compounds containing a phosphorus-nitrogen (P-N) bond, from phenylphosphoric acid derivatives has been explored through various routes. One method involves the reaction of a phosphoric acid with an amine in the presence of triphenylphosphine. nih.gov A more direct approach utilizes diphenyl phosphoric acid (dPPA) and an amine with a chlorinating agent like trichlorocyanuronitrile (Cl3CCN) and a base such as triethylamine (B128534) (Et3N) to sequester the acid formed during the reaction. nih.gov Oxidative cross-coupling reactions, mediated by iodine, have also been employed to form phosphoramidates from H-phosphonates and amines, either in a solvent or under solvent-free conditions. nih.gov

Hydrazides of phenylphosphoric acid are another important class of derivatives. Their synthesis has been reported through the reaction of corresponding phosphoric acid chlorides with hydrazine (B178648). nih.gov The traditional synthesis of related phosphonohydrazido oximes involves the condensation of a carbonyl group with a hydrazide, often requiring the removal of water through azeotropic distillation or the use of dehydrating agents. nih.govmdpi.com The reaction progress can be monitored using 31P-NMR spectroscopy until the signal of the starting phosphono hydrazide disappears. mdpi.com

Phenylphosphate Esters and Analogs

The synthesis of phenylphosphate esters is a fundamental process in organophosphorus chemistry. A common route involves the nucleophilic substitution reaction between a substituted phenol and a chlorophosphate, such as diethyl chlorophosphate, often in the presence of a base and in an anhydrous solvent. For instance, diethyl 4-cyanophenyl phosphate can be synthesized by reacting 4-cyanophenol with diethyl phosphorochloridate. Another method is the Arbuzov reaction, where a phosphite (B83602) reacts with an aryl halide.

The synthesis of more complex ester analogs, designed for increased stability, has also been a focus of research. For example, analogs of inositol (B14025) polyphosphates have been synthesized where the unstable pyrophosphate residue is replaced with a more stable oxymethylenephosphonophosphate moiety. uic.edu This approach allows for the creation of molecules that are resistant to enzymatic hydrolysis. uic.edu The synthesis of these analogs can be complex, involving multiple steps of protection, phosphitylation, and deprotection, often utilizing solid-phase synthesis techniques similar to those used for DNA synthesis. uic.edu

A general method for preparing aryl diester phosphates involves a two-step process starting from an aromatic primary amine. google.com The amine is first converted to a diazonium salt, which is then reacted with a phosphorus trihalide (PX3) followed by wet distillation to yield the aryl phosphoric acid. This intermediate can then be further reacted to produce the desired diester. google.com

Derivatives for Material Science Applications

Phenylphosphoric acid and its derivatives are valuable precursors for materials with applications in various fields, including flame retardants and electroactive materials.

For instance, melamine (B1676169) phenylphosphate (MPhP), a flame retardant, can be synthesized by reacting phenylphosphoric acid with melamine in deionized water at elevated temperatures. nih.gov The resulting white powder can be incorporated into epoxy resins to enhance their flame retardancy and smoke suppression properties. nih.gov Similarly, phosphorus-containing polyols, synthesized from phenylphosphoric acid and propylene (B89431) oxide, can be used to create flame-retardant rigid polyurethane foams. mdpi.com

In the realm of electroactive materials, zinc phenylphosphates have been synthesized and characterized. rsc.org These hybrid inorganic-organic polymers are obtained through the reaction of phenyl esters of phosphoric acid with a water-soluble zinc salt, such as zinc acetate. rsc.org The synthesis of zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) can be achieved via an ion-exchange reaction between zinc sulfate (B86663) and disodium (B8443419) monophenylphosphate at room temperature. rsc.org Anhydrous zinc phenylphosphate (ZnMPhP-A) can then be obtained by heating the hydrated form. rsc.org These materials can be modified by intercalating amines, which can alter their properties for potential use in smart materials. rsc.org

The synthesis of layered zirconium phosphonate (B1237965) (ZrPP) from phenylphosphonic acid has also been reported. researchgate.net This material exhibits a larger lamellar spacing compared to zirconium phosphate, allowing for better dispersion within polymer matrices, which is beneficial for creating composites with enhanced properties. researchgate.net

Mechanistic Investigations of Phenylphosphoric Acid Formation

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving phenylphosphoric acid and its derivatives have been studied in various contexts, from enzymatic catalysis to solvent extraction. In biological systems, the formation of phenylphosphate from phenol is the initial step in the anaerobic degradation of phenol by some bacteria. nih.gov This reaction is catalyzed by phenylphosphate synthase, an enzyme that transfers the β-phosphoryl group from ATP to phenol. asm.org The reaction rate for this enzymatic phosphorylation has been measured to be in the range of 0.8–1.2 μmol·min⁻¹·mg⁻¹ at 30°C and pH 8.5. The proposed catalytic cycle involves the formation of a phosphorylated enzyme intermediate. asm.org

In the field of solvent extraction, the kinetics of uranium extraction from acidic media using organophosphorus extractants like di-nonyl phenyl phosphoric acid (DNPPA) have been investigated. researchgate.net The rate of extraction can be influenced by various factors, including the concentrations of the extractant, the metal ion, and the acid in the aqueous phase. researchgate.netresearchgate.net For example, the adsorption of DNPPA from phosphoric acid onto activated charcoal has been found to follow pseudo-second-order kinetics, with equilibrium being reached after 240 minutes. researchgate.net

Thermodynamic studies of these extraction processes have also been conducted. The extraction of rare earth elements with DNPPA was found to be an exothermic process. researchgate.net Similarly, temperature variation studies on the extraction of molybdenum (VI) from nitric acid by di(octyl-phenyl) phosphoric acid (DOPPA) showed that at lower acidity, the process is enthalpy stabilized and entropy destabilized. researchgate.net The distribution of species at equilibrium is highly dependent on the acidity of the aqueous phase, with different complex species predominating at different acid concentrations. researchgate.netiupac.org

Intermediate Species Identification and Characterization

The synthesis of phenylphosphoric acid and its derivatives often proceeds through various reactive intermediates. Understanding these transient species is crucial for optimizing reaction conditions and maximizing yields. The identification and characterization of these intermediates typically involve a combination of spectroscopic techniques and chemical trapping experiments.

One common route to phenylphosphoric acid involves the hydrolysis of phenylphosphate esters. During this process, the pH of the solution is a critical factor, and monitoring its shifts can help in characterizing the progression of the reaction. For instance, the hydrolysis of phenylphosphate under controlled pH conditions can be followed by titration, allowing for the quantification of the acid produced. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for confirming the structural integrity of the intermediates and final products, with a particular focus on the P-O and P=O bond signatures.

In syntheses starting from phosphorus oxychloride (POCl3), intermediate species such as dichlorophosphoric acid (Cl2P(O)OH) can be formed through partial hydrolysis. acs.org This intermediate has been identified as a potent inhibitor of acetylcholinesterase (AChE), and its formation can be confirmed by preparing and analyzing its corresponding salts, such as the potassium and dicyclohexylamine (B1670486) salts. acs.org These salts exhibit similar reactivity and biological activity to the parent POCl3, confirming the role of the dichlorophosphoric acid intermediate. acs.org

Similarly, in the synthesis of related organophosphorus compounds, various phosphorus-containing intermediates are proposed and identified. For example, in the reaction of 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenylphosphonyl dichloride, the presence of trace amounts of water can lead to the partial hydrolysis of the dichloride to form a bimolecular phenylphosphonic acid crystal containing one crystal water. google.com The structure of this intermediate can be confirmed using X-ray diffraction analysis. google.com

The following table summarizes some of the key intermediate species identified in the synthesis of phenylphosphoric acid and related compounds, along with the methods used for their characterization.

| Intermediate Species | Precursor(s) | Characterization Methods | Reference |

| Dichlorophosphoric acid (Cl2P(O)OH) | Phosphorus oxychloride (POCl3) and water | Preparation of potassium and dicyclohexylamine salts, biological activity assays (AChE inhibition) | acs.org |

| Bimolecular phenylphosphonic acid crystal | Phenylphosphonyl dichloride and water | X-ray diffraction analysis | google.com |

| Phenylphosphate | Phenol and Phosphorus oxychloride | pH monitoring, Titration, NMR, FT-IR |

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms, transition states, and stereoselectivity in reactions involving phosphoric acids and their derivatives. researchgate.netnih.govnih.govmdpi.com These computational studies provide detailed insights into the energetics and geometries of reaction pathways, complementing experimental findings.

DFT calculations have been extensively employed to study reactions catalyzed by chiral phosphoric acids, which are derivatives of phenylphosphoric acid. researchgate.netnih.govmdpi.com For instance, in the enantioselective Friedel-Crafts reaction of indoles with nitroalkenes, DFT studies have revealed that the reaction proceeds through a cyclic transition state. researchgate.netnih.gov In this transition state, the chiral phosphoric acid catalyst acts as a bifunctional catalyst, simultaneously activating both the indole (B1671886) (via its Brønsted acidic proton) and the nitroalkene (via its basic phosphoryl oxygen) through hydrogen bonding. researchgate.netnih.gov The enantioselectivity of the reaction is primarily governed by steric effects between the bulky substituents on the catalyst and the indole ring. researchgate.netnih.gov

Similarly, in the phosphoric acid-catalyzed transfer hydrogenation of imines, DFT calculations have shown that the catalyst functions in a bifunctional manner, activating both the imine and the dihydropyridine (B1217469) reducing agent. nih.gov The calculations have also been crucial in understanding the origins of enantioselectivity, indicating that for chiral 3,3'-disubstituted biaryl phosphoric acids, the hydride transfer to one face of the iminium ion is energetically more favorable. nih.gov

Computational models can also be used to predict the optimal catalyst structure for a given reaction, thereby reducing the experimental effort required for catalyst screening. rsc.org By constructing theoretical prediction models based on representative reaction pathways, it is possible to rationally and efficiently screen catalyst candidates. rsc.org For example, in the kinetic resolution of racemic alcohols through lactonization catalyzed by chiral phosphoric acids, DFT calculations have been used to increase the selectivity factor by identifying a more effective catalyst. rsc.org

The table below provides examples of how computational modeling has been applied to understand reactions involving phosphoric acid derivatives.

| Reaction Studied | Computational Method | Key Findings | Reference(s) |

| Enantioselective Friedel-Crafts reaction of indoles with nitroalkenes | Density Functional Theory (DFT) | Bifunctional activation by the phosphoric acid catalyst via a cyclic transition state. Enantioselectivity is controlled by steric effects. | researchgate.netnih.gov |

| Transfer hydrogenation of imines | Density Functional Theory (DFT) | Bifunctional catalysis, with the phosphoric acid activating both the imine and the reducing agent. Enantioselectivity arises from the favored hydride transfer to one face of the iminium ion. | nih.gov |

| Kinetic resolution of racemic alcohols | Density Functional Theory (DFT) | A theoretical model was constructed to screen for optimal chiral phosphoric acid catalysts, leading to improved selectivity. | rsc.org |

| Asymmetric transfer hydrogenation | Density Functional Theory (DFT) | The chiral skeleton of the phosphoric acid catalyst influences its acidity and the stability of transition states, thereby controlling enantioselectivity. | mdpi.com |

These computational approaches provide a deeper understanding of the intricate details of reaction mechanisms involving phenylphosphoric acid and its derivatives, guiding the design of more efficient and selective synthetic methodologies.

Reactivity and Reaction Mechanisms of Phenylphosphoric Acid

Phosphorylation Reactions

The ability of phenylphosphoric acid and related enzymatic systems to transfer a phosphate (B84403) group to substrates is a key aspect of its chemical and biological function.

The enzymatic phosphorylation of alcohols can be achieved using bacterial acid phosphatases, which are capable of catalyzing the transfer of a phosphate group to a wide variety of alcohol substrates. While these enzymes typically use donors like pyrophosphate, their activity demonstrates a powerful method for alcohol phosphorylation. researchgate.net Research on the acid phosphatase from Shigella flexneri shows that these enzymes can phosphorylate linear, cyclic, and aromatic alcohols. researchgate.netlookchem.com

A significant characteristic of this enzymatic process is its regioselectivity. The acid phosphatase from Shigella consistently prefers to phosphorylate a primary alcohol function over a secondary one. researchgate.netlookchem.com This selectivity makes these enzymes an attractive alternative to conventional chemical methods for producing phosphorylated compounds in a controlled manner. lookchem.com The reaction essentially involves the transfer of a phosphate group to an alcohol, yielding an alkyl phosphate. While phenylphosphoric acid itself can act as a substrate for phosphatases, the enzymatic phosphorylation of alcohols is more commonly studied using high-energy donors like pyrophosphate or ATP. researchgate.netmdpi.com

The phenylphosphate synthase enzyme system in T. aromatica is complex, consisting of three distinct protein components. asm.orgresearchgate.net

Protein 1 (70 kDa): This protein contains a conserved histidine residue and is responsible for the actual transfer of the phosphoryl group to phenolic substrates. It can catalyze an exchange between free phenol (B47542) and the phenol moiety of phenylphosphate on its own. asm.orgnih.gov

Protein 2 (40 kDa): Phosphorylation of phenol requires the presence of both Protein 1 and Protein 2, along with MgATP. asm.orgnih.gov

Protein 3 (24 kDa): This protein acts as a stimulator, enhancing the reaction rate severalfold. asm.orgnih.gov

The proposed catalytic mechanism is a ping-pong model, analogous to that of phosphoenolpyruvate (B93156) (PEP) synthase. nih.govnih.govresearchgate.net In this mechanism, a diphosphoryl group is first transferred from ATP to a specific histidine residue, His-569, on Protein 1. Subsequently, inorganic phosphate is cleaved off, a step that renders the reaction unidirectional. The resulting histidine phosphate intermediate then serves as the active phosphorylating agent, transferring the phosphate group to phenol. nih.govnih.govresearchgate.net

Phenylphosphoric acid can function directly as a phosphate donor in various enzymatic reactions. This capability is a cornerstone of its biological activity. For instance, it is utilized in the synthesis of valuable biochemicals like nucleoside-5'-phosphates. Patents describe processes where phenylphosphoric acid serves as the phosphate donor in reactions catalyzed by acid phosphatases to produce these nucleoside derivatives. google.comgoogle.co.ug The enzyme facilitates the transfer of the phosphate group from phenylphosphoric acid to a nucleoside, demonstrating a practical application of its phosphate donor capacity. In other biochemical assays, its salt form, sodium phenyl phosphate, acts as a substrate for enzymes such as nucleoside phosphotransferase, further highlighting its role in facilitating phosphate group transfers.

Enzyme-Mediated Phosphorylation of Phenols

Hydrolysis and Degradation Pathways

The ester linkage in phenylphosphoric acid is susceptible to cleavage through hydrolysis, a process that can be catalyzed by either acid or enzymes. This degradation pathway releases phenol and inorganic phosphate.

The acid-catalyzed hydrolysis of phenylphosphoric acid and its derivatives has been investigated to elucidate its mechanism. Studies on substituted this compound monoesters show that the reaction proceeds through both the neutral molecule and its conjugate acid form. arcjournals.org The mechanism is generally considered a bimolecular nucleophilic attack by a water molecule on the phosphorus atom (a P-O bond fission mechanism). arcjournals.orgresearchgate.net

The rate of acid hydrolysis is significantly influenced by substituents on the phenyl ring. Monoaryl phosphates typically exhibit acid catalysis only when a strong electron-withdrawing group (like -NO₂) is present on the aryl ring. researchgate.net For these activated esters, a maximum hydrolysis rate is often observed in strongly acidic solutions (e.g., 3-6 M HCl). researchgate.net In contrast, unsubstituted phenyl phosphoric acid is relatively stable in acidic conditions compared to alkyl phosphate esters like benzyl (B1604629) or isopropyl esters. reddit.com This stability is attributed to the fact that an alternative mechanism involving C-O bond cleavage would require the formation of a highly unstable phenyl cation, making this pathway unfavorable. reddit.com

The table below summarizes kinetic parameters for the acid-catalyzed hydrolysis of related dichlorothis compound esters, illustrating the bimolecular nature of the reaction.

| Parameter | Mono-2,4-dichlorothis compound | Mono-2,5-dichlorothis compound | Criterion for Mechanism |

| Bunnett Parameter (w) | 7.14 | 8.33 | High values support water as a nucleophile in a bimolecular mechanism. |

| Bunnett-Olsen Parameter (φ) | 1.25 | 1.05 | Values > 0.58 are consistent with water acting as a nucleophile. |

| Activation Energy (Ea) at 3.0 M HCl | 21.08 kcal/mol | 18.26 kcal/mol | Magnitudes are indicative of a bimolecular reaction. |

| Entropy of Activation (ΔS‡) at 3.0 M HCl | -13.51 e.u. | -21.82 e.u. | Negative values suggest a more ordered transition state, typical of a bimolecular process. |

| Data sourced from a study on dichlorothis compound hydrolysis, which provides mechanistic insight applicable to phenylphosphoric acid. arcjournals.org |

Phenylphosphoric acid (commonly used as its salt, this compound) is a classic substrate for studying the activity of phosphatase enzymes, particularly acid phosphatases (EC 3.1.3.2). tandfonline.com These enzymes catalyze the hydrolysis of phosphomonoesters under acidic conditions. tandfonline.com The reaction involves the cleavage of the P-O ester bond to yield phenol and inorganic phosphate, and the rate of phenol release can be monitored spectrophotometrically to determine enzyme activity. nih.govnih.gov

The kinetics of this enzymatic hydrolysis have been well-characterized for various acid phosphatases. For example, studies with human prostatic acid phosphatase (PAP) have determined key kinetic parameters. The enzyme exhibits positive cooperativity with this compound as a substrate. researchgate.net A Michaelis-Menten kinetic analysis for the hydrolysis of this compound by one acid phosphatase at pH 5.0 yielded the following parameters:

| Kinetic Parameter | Value |

| Michaelis Constant (K_M) | 3.5 mM |

| Maximum Velocity (V_max) | 1.2 x 10⁻² mM s⁻¹ |

| Catalytic Constant (k_cat) | 8.1 s⁻¹ |

| Catalytic Efficiency (k_cat/K_M) | 2.3 mM⁻¹ s⁻¹ |

| Data from a study using acid phosphatase at 37°C and pH 5.0. nih.gov |

The catalytic mechanism for acid phosphatases is described as involving an apparent transition state displacement, where the enzyme facilitates the nucleophilic attack of water on the phosphorus atom. tandfonline.com Phenylphosphoric acid's reliability as a substrate has made it a fundamental tool in enzymology for decades.

Environmental Degradation Studies

The environmental fate of phenylphosphoric acid and its derivatives is a subject of ongoing research, particularly concerning their persistence and breakdown in soil and aquatic environments. Studies have shown that the degradation of these compounds can be influenced by both biotic and abiotic factors.

One area of investigation involves the use of phenylphosphoric acid in the creation of biodegradable polymers. For instance, phosphorus-containing polybutylene succinate (B1194679) (P-PBS) has been synthesized using phenylphosphoric acid as a third monomer to enhance the properties of biodegradable materials. researchgate.net When blended with polylactic acid (PLA), the resulting P-PBS/PLA composite material demonstrates altered crystallinity and polarity. researchgate.net Degradation studies of this composite in soil supernatant over a six-month period revealed a degradation rate of 60–70%. researchgate.net The primary degradation products were identified as succinic acid, butanediol, and phenylphosphonic acid oligomers. researchgate.net This suggests that under certain environmental conditions, the phenylphosphoric acid component is released back into the environment as smaller oligomeric species. researchgate.net

The degradation of related organophosphorus compounds, such as the pesticide ethyl-parathion, can also provide insights into the potential environmental pathways of phenylphosphoric acid. In studies on the remediation of ethyl-parathion contaminated soil, advanced oxidation processes have been employed. nih.gov Using microwave-activated persulfate, ethyl-parathion was found to degrade into several products, including phenylphosphoric acid, paraoxon, and 4-nitrophenol. nih.gov This indicates that phenylphosphoric acid can be a stable intermediate in the degradation of more complex organophosphorus pesticides. The presence of hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals in such systems is key to the oxidative breakdown. nih.gov

Furthermore, the anaerobic degradation of phenol in certain bacteria has been shown to proceed through phosphorylation to phenylphosphate, which is the mono-ester of phosphoric acid and phenol. nih.gov This phenylphosphate is then carboxylated to 4-hydroxybenzoate. nih.gov This metabolic pathway highlights a natural route for the formation and subsequent transformation of phenylphosphate in specific biological systems. nih.gov

The hydrolysis of phenylphosphate, which releases phosphoric acid and phenol, is another important degradation pathway. The rate of this hydrolysis is sensitive to pH, a factor that needs to be carefully controlled in studies examining its environmental persistence.

Reactions with Nitrogenous Compounds

Phenylphosphoric acid and its derivatives readily react with various nitrogen-containing compounds, leading to the formation of important chemical structures like phosphoramidates and hydrazine (B178648) derivatives.

Formation of Phosphoramidates with Amines

The reaction of phosphoric acid derivatives with amines to form a P-N bond is a fundamental transformation in organophosphorus chemistry, leading to the synthesis of phosphoramidates. nih.gov While direct reactions of phenylphosphoric acid with amines are part of the broader class of reactions, much of the detailed research has focused on related derivatives like diphenyl phosphoric acid or the use of activating agents.

One of the classic methods for forming phosphoramidates is the Atherton-Todd reaction. beilstein-journals.org This reaction typically involves a dialkyl phosphite (B83602), an amine, and a carbon tetrahalide, often in the presence of a base. beilstein-journals.org The reaction proceeds through a chlorophosphate intermediate which then reacts with the amine. beilstein-journals.org

More direct approaches have been developed. For example, a one-pot synthesis of phosphoramidates has been reported using diphenyl phosphoric acid (dPPA) and an amine in the presence of a chlorinating agent like trichloroisocyanuric acid or trichloroacetonitrile (B146778) (Cl₃CCN) and a base such as triethylamine (B128534) (Et₃N). nih.gov The base is crucial for sequestering the acid formed during the reaction. nih.gov

The nitrosation of N-arylphosphoramidates, formed from the reaction of a phosphoramidate (B1195095) with an aryl amine, has also been studied. rsc.org Treatment with nitrosylsulphuric acid or nitrosyl chloride leads to the formation of a diazonium phosphate, likely through the rearrangement of an unstable N-nitrosophosphoramidate intermediate. rsc.org These diazonium salts can then undergo further reactions like Sandmeyer-type substitutions. rsc.org

Intramolecular reactions of β-haloethyl-substituted phosphoramidates have also been investigated. These reactions, which can be promoted by silver ion catalysis or a strong base, lead to the formation of N-phosphorylated aziridines through an intramolecular nucleophilic displacement. journals.co.za

Synthesis of Hydrazine Derivatives

Phenylphosphoric acid derivatives can be used to synthesize various hydrazine derivatives. The hydrazinolysis of a corresponding phosphorochloridate is a common method. For example, diphenylphosphorohydrazidate can be prepared in good yield by the hydrazinolysis of diphenyl phosphorochloridate in an alcoholic solution. acs.org This resulting hydrazide exhibits typical reactivity, reacting with carbonyl compounds to form hydrazones and with other reagents to form N-substituted derivatives. acs.org

The P-N bond in these hydrazidates shows a degree of stability. For instance, while the P-O bond in diphenylphosphorohydrazidate can be cleaved by warm aqueous sodium hydroxide, the P-N bond is reported to be unaffected under these conditions, though it is slowly attacked in aqueous solution. acs.org

The synthesis of hydrazine derivatives is of significant interest due to the biological activity of many of these compounds. acs.orgscirp.orgaustinpublishinggroup.com The combination of the organophosphorus moiety with the hydrazide function has been explored to understand structure-activity relationships. acs.org Various synthetic strategies have been developed for the preparation of substituted hydrazines, including the direct reductive alkylation of hydrazine derivatives and transition-metal-catalyzed C-N coupling reactions. organic-chemistry.org

Catalytic Applications of Phenylphosphoric Acid

Phenylphosphoric acid's acidic nature and its ability to act as a phosphate donor make it a useful reagent and catalyst in a variety of organic transformations. lookchem.comguidechem.com

As a Reagent or Catalyst in Chemical Synthesis

Phenylphosphoric acid serves as a versatile reagent and catalyst in chemical synthesis. lookchem.com Its strong acidic properties and stability make it suitable for acid-catalyzed reactions. guidechem.com In some applications, it can be used as a phosphorylating agent.

One notable application is in suppressing side reactions in certain catalytic processes. For example, in ruthenium-catalyzed olefin metathesis reactions, phenylphosphoric acid can be used as an additive to suppress unwanted alkene isomerization. orgsyn.org This isomerization is thought to arise from Ru-H species that can form during the reaction. orgsyn.org

The catalytic activity of phenylphosphoric acid is part of a broader class of Lewis acid catalysis, where an electron pair acceptor increases the reactivity of a substrate. wikipedia.org While metallic Lewis acids are more common, Brønsted acids like phenylphosphoric acid can also facilitate a range of reactions, including carbon-carbon and carbon-heteroatom bond formations. wikipedia.org

Role in Organic Transformations (e.g., Benzimidazole (B57391) Synthesis)

Phenylphosphoric acid and related phosphorus-based acids have been effectively used as catalysts in the synthesis of heterocyclic compounds like benzimidazoles. Benzimidazoles are important structural motifs in many pharmaceutical and biologically active molecules. tsijournals.comsemanticscholar.org

The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. tsijournals.comsemanticscholar.org These reactions frequently require acidic conditions and sometimes high temperatures. tsijournals.comscirp.org Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation, often at elevated temperatures. tsijournals.comscirp.org

More recently, phenylphosphonic acid, a related organophosphorus acid, has been shown to be an efficient catalyst for the synthesis of 2-aryl-benzimidazoles. tsijournals.com This method involves the reaction of o-phenylenediamine (B120857) and an aldehyde in the presence of a catalytic amount of phenylphosphonic acid at a moderate temperature (80 °C). tsijournals.com This approach offers advantages such as milder reaction conditions, high yields, and operational simplicity. tsijournals.com While this study uses phenylphosphonic acid, the principle of using an acidic organophosphorus compound as a catalyst is clearly demonstrated and is applicable to phenylphosphoric acid as well. Other acidic catalysts like phosphoric acid have also been used for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

The general mechanism for these acid-catalyzed condensations involves the activation of the carbonyl group of the aldehyde or carboxylic acid by the acid catalyst, followed by nucleophilic attack by the amino group of the o-phenylenediamine, and subsequent cyclization and dehydration to form the benzimidazole ring.

Additive in Catalytic Reactions (e.g., Metathesis)

Phenylphosphoric acid (PPA) has been identified as a significant additive in certain catalytic reactions, most notably in ruthenium-catalyzed olefin metathesis. Its primary function in this context is the suppression of undesirable side reactions, particularly olefin isomerization, which can diminish the yield and selectivity of the desired metathesis products. researchgate.netcore.ac.uk

Olefin isomerization is a common issue in reactions employing second-generation Grubbs catalysts. researchgate.net This unwanted rearrangement is believed to be caused by ruthenium-hydride species that are generated in situ from the decomposition of the primary metathesis catalyst. researchgate.netnih.gov These hydride species can catalyze the migration of the double bond along the carbon chain of either the substrate or the product, leading to a mixture of isomers that complicates purification and lowers the efficiency of the intended metathesis transformation. researchgate.netnih.gov

The addition of phenylphosphoric acid to the reaction mixture has been shown to effectively inhibit this isomerization process. researchgate.net A systematic study highlighted that PPA could completely suppress the isomerization of substrates containing urea (B33335) and thiourea (B124793) groups, allowing the desired ring-closing metathesis (RCM) to proceed. The acidic nature of PPA is thought to play a crucial role in this inhibition, potentially by protonating and deactivating the catalytically active ruthenium-hydride species responsible for the isomerization. Its performance has been compared to other potential inhibitors, such as benzoic acid, demonstrating its efficacy.

| Catalyst System | Substrate | Additive (Equivalents relative to catalyst) | Conversion (%) | Yield (%) | Z-Selectivity (%) | Key Observation | Reference |

|---|---|---|---|---|---|---|---|

| Phosphine-Based Ru Catalyst | Allylbenzene (neat) | PPA (1 equiv) | 9 | 4 | 63 | Low conversion and yield with moderate Z-selectivity. | rsc.org |

| Phosphine-Based Ru Catalyst (Activated) | Allylbenzene | PPA (2 equiv) | 22 | 21 | 21 | Activation with acid gave a catalyst that was not Z-selective. | nih.gov |

| Grubbs Catalyst | Alkenes with H-bonding groups (e.g., ureas) | PPA | N/A | N/A | N/A | Successfully suppressed unwanted alkene isomerization. |

Metal Complex Catalysis

Beyond its role as an additive, phenylphosphoric acid and its corresponding deprotonated form, phenylphosphonate (B1237145), participate more directly in metal complex catalysis. Their involvement can be categorized into their use as components of heterogeneous catalyst supports and as ligands or co-catalysts in homogeneous systems.

Heterogeneous Catalysis: Phenylphosphonates as Supports

Metal phenylphosphonates, particularly zirconium phenylphosphonate, serve as robust supports for immobilizing catalytically active metal species. mdpi.commdpi.com These materials combine the high thermal and chemical stability of zirconium phosphates with tunable surface properties derived from the phenyl groups. The organic phenyl moiety introduces hydrophobicity to the support, which can be advantageous for reactions involving organic substrates by facilitating their diffusion to the active catalytic sites. mdpi.com

Research has demonstrated the use of zirconium phenylphosphonate to anchor various metal complexes, creating effective and reusable heterogeneous catalysts. mdpi.com

Zirconium phenylphosphonate-anchored methyltrioxorhenium has been developed as a catalyst for the epoxidation of cyclohexene (B86901). mdpi.com

Palladium complexes supported on zirconium phosphate-phosphonates have shown high efficacy in Heck coupling reactions, achieving 100% yield over multiple cycles. mdpi.com

The synergistic effect of the support's intrinsic acidity and the hydrophobicity imparted by the phenylphosphonate groups can enhance catalytic performance and improve stability against deactivation, for example, by retarding the adsorption of water. mdpi.com

Homogeneous Catalysis: Role as Co-catalyst and Ligand

In homogeneous catalysis, phenylphosphoric acid can act as a co-catalyst or its anion can function as a ligand or counterion, influencing the reactivity and selectivity of the metal center.

One clear example is in oxidation reactions. A system using phenylphosphoric acid in conjunction with sodium tungstate (B81510) (Na₂WO₄) has been used for the catalytic generation of percaproic acid from caproic acid and hydrogen peroxide. tum.de In this system, PPA likely facilitates the formation of a catalytically active peroxo-tungstate species.

Furthermore, the phosphate moiety of PPA is analogous to chiral phosphoric acids used extensively in asymmetric catalysis. In this context, the phosphate anion can act as a chiral counterion to a cationic transition metal complex. nih.gov This "counteranion-directed catalysis" is a powerful strategy where the phosphate anion engages in non-covalent interactions, such as hydrogen bonding, with the substrate. This interaction helps to create a highly ordered transition state, thereby guiding the stereochemical outcome of the reaction. nih.gov This principle has been effectively applied in palladium-catalyzed reactions, where a phosphate counterion can orient the substrate for a specific reaction pathway. nih.gov Similarly, gold(I) complexes featuring a phosphine (B1218219) ligand tethered to a chiral phosphoric acid moiety have been designed, creating an intramolecular relationship between the cationic metal center and the phosphate counterion that leads to high enantioselectivity.

| Catalytic System | Role of PPA/Phenylphosphonate | Reaction Type | Example | Reference |

|---|---|---|---|---|

| Zirconium Phenylphosphonate-M | Heterogeneous support component | Oxidation (Epoxidation) | Anchored methyltrioxorhenium for cyclohexene epoxidation. | mdpi.com |

| Zirconium Phosphate-Phenylphosphonate-Pd | Heterogeneous support component | C-C Coupling (Heck Reaction) | Immobilized palladium complex for the reaction of methyl acrylate (B77674) with nitro-iodobenzene. | mdpi.com |

| Na₂WO₄ / PPA | Co-catalyst | Oxidation | Generation of percaproic acid from caproic acid. | tum.de |

| Cationic Pd(II) / PPA-derived anion | Counterion | Etherification | Phosphate anion engages in H-bonding to orient an alcohol for nucleophilic attack. | nih.gov |

| Cationic Au(I) / Tethered Phosphate | Tethered counterion | Cycloisomerization | Intramolecular phosphate counterion directs enantioselectivity. |

Advanced Characterization and Analytical Methodologies for Phenylphosphoric Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of phenylphosphoric acid. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of phenylphosphoric acid in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR: In ¹H NMR spectroscopy of phenylphosphoric acid, the protons on the phenyl group typically exhibit complex splitting patterns in the aromatic region of the spectrum due to spin-spin coupling. The acidic protons of the phosphate (B84403) group are also observable and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A study involving an NMR-controlled titration of a related compound, phenylphosphonic acid, demonstrated how ¹³C chemical shifts change as a function of the degree of titration, yielding detailed data on the protolysis process. researchgate.net This type of analysis can similarly be applied to phenylphosphoric acid to understand its acid-base properties.

³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds. It provides a direct probe into the chemical environment of the phosphorus nucleus. The chemical shift of the phosphorus atom in phenylphosphoric acid is characteristic of a phosphate ester and can be influenced by factors such as pH and complexation with metal ions. researchgate.net For instance, in studies of related lithium complexes of phenylphosphonic acid, ³¹P NMR was used to help determine the structure of the complexes in solution. researchgate.net

Table 1: Representative NMR Data for Phenylphosphoric Acid Derivatives Note: Specific chemical shift values for phenylphosphoric acid can vary based on solvent, concentration, and pH. The data below is illustrative for related structures.

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Signals from protons on the aromatic phenyl ring. |

| ¹³C | ~120 - 155 | Signals from the carbon atoms of the phenyl group. The carbon attached to the phosphate ester oxygen is typically shifted further downfield. |

| ³¹P | Variable | A single peak characteristic of the phosphate ester environment, sensitive to electronic effects and bonding. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For phenylphosphoric acid, key absorption bands are observed that confirm its structure. A flame retardant, melamine (B1676169) phenylphosphate, was synthesized from phenylphosphoric acid and melamine and characterized using FTIR and NMR. researchgate.netresearchgate.net

Key vibrational modes for phenylphosphoric acid include:

O-H Stretching: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the phosphoric acid moiety.

P=O Stretching: A strong band corresponding to the phosphoryl group stretch usually appears around 1200-1300 cm⁻¹.

P-O-C Stretching: The stretching vibrations of the P-O-C (aryl) linkage give rise to characteristic bands, typically in the 1000-1100 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl group are found at their expected frequencies, with C-H stretches above 3000 cm⁻¹ and C=C ring stretches in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Phenylphosphoric Acid

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2500-3300 | O-H Stretch | Broad, strong band from hydrogen-bonded acid groups. |

| ~3100-3000 | Aromatic C-H Stretch | Sharp, medium intensity bands. |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium to strong bands from the phenyl ring. |

| ~1250 | P=O Stretch | Strong absorption from the phosphoryl group. |

| ~1050 | P-O-C Stretch | Strong absorption from the phosphate-aryl ester bond. |

Mass Spectrometry (MS) for Derivatization and Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition. Phenylphosphoric acid has a molecular weight of 174.09 g/mol . sigmaaldrich.com

In mass spectra of phenylphosphoric acid, the molecular ion peak [M+H]⁺ is observed at m/z 175. massbank.jp Fragmentation of the parent ion provides structural information. Common fragmentation pathways involve the cleavage of the P-O bond, leading to characteristic fragment ions. For example, a prominent peak is often observed at m/z 94, corresponding to the phenoxy ion [C₆H₅O]⁻ or related fragments.

Phenylphosphoric acid can also be used as a derivatizing agent to improve the analysis of other compounds, such as amines and alcohols, by techniques like gas chromatography or mass spectrometry. lookchem.com Conversely, derivatization of organophosphorus acids, including compounds structurally related to PPA, is a common strategy to enhance their detection sensitivity in MS analysis. mdpi.com Converting the polar acid into a less polar, more volatile derivative can improve its chromatographic behavior and ionization efficiency. mdpi.com

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating phenylphosphoric acid from complex mixtures and for its quantification. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and polar nature of phenylphosphoric acid, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the acid into a more volatile and thermally stable ester, for instance, by methylation or silylation. indexcopernicus.com Phenylphosphoric acid itself can be employed as a derivatizing agent, reacting with certain compounds to make them suitable for GC analysis. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of polar, non-volatile compounds like phenylphosphoric acid. It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.

A specific LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) method has been detailed for phenylphosphoric acid. massbank.jp In this method, a Zorbax Eclipse Plus C18 column was used with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. Under these conditions, phenylphosphoric acid had a retention time of 3.47 minutes. massbank.jp The addition of phosphoric acid to the mobile phase has been shown to improve the detection of multi-phosphorylated peptides in LC-MS by blocking active sites on the silica-based stationary phase, a principle that can be beneficial for the analysis of phenylphosphoric acid as well. nih.gov

Table 3: Example LC-MS Parameters for Phenylphosphoric Acid Analysis Source: Adapted from MassBank record MSBNK-BAFG-CSL23111013141 massbank.jp

| Parameter | Condition |

|---|---|

| Instrument | LC-ESI-QTOF |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive ESI |

| Precursor Ion [M+H]⁺ | m/z 175.0155 |

| Retention Time | 3.47 min |

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for understanding the molecular properties and reactive behavior of Phenylphosphoric acid at an atomic level. These theoretical methods complement experimental findings, offering insights into electronic structure, molecular dynamics, and spectroscopic characteristics that can be difficult to obtain through empirical observation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is widely applied to predict molecular properties and reaction mechanisms. For phosphoric acids and their derivatives, DFT calculations can elucidate geometries, reaction energies, and electronic properties. mdpi.comcardiff.ac.uk

DFT studies on related organophosphorus compounds, such as diphenyl phosphoric acid, provide a framework for understanding phenylphosphoric acid. Calculations are used to explore the potential energy surfaces for interactions, such as the formation of hydrogen-bonded dimers. acs.org Different exchange-correlation functionals and basis sets, like B3LYP and M06-2X, are employed to optimize molecular geometries and predict energetic stability. researchgate.net For instance, DFT can be used to model the association energies of organophosphorus acid dimers and establish structure-activity relationships. researchgate.net These calculations help confirm that the aryl-substituted N-H groups in related phosphoric triamides have a stronger hydrogen bond ability than alkyl-substituted ones, a property that can be extrapolated to understand the behavior of the P-OH group in phenylphosphoric acid. oup.com

Table 1: Selected DFT Functionals Used in Phosphoric Acid-Related Studies This table is generated based on methodologies reported in related computational studies.

| Functional | Type | Common Application in Studies | Reference |

| B3LYP | Hybrid GGA | Geometry optimization, chemical shift prediction | researchgate.net |

| M06-2X | Hybrid meta-GGA | Geometry optimization, non-covalent interactions | researchgate.net |

| BP86 | GGA | Chemical shift prediction | researchgate.net |

| B97XD | GGA with dispersion | Chemical shift prediction | researchgate.net |

| TPSSh | Meta-GGA | In vacuo calculations for property modeling |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on phenylphosphoric acid are not extensively documented in the provided context, the methodology is widely applied to phosphoric acid and its derivatives to understand dynamic processes like proton transport and aggregation. globalauthorid.comrsc.orgmpg.de

MD simulations can model the behavior of these molecules in solution, providing insights into solvent effects and the formation of larger molecular aggregates. researchgate.net For example, simulations of liquid phosphoric acid have been used to clarify the rate-limiting steps in proton conduction, showing that the reorientation of phosphate anions is a critical factor. rsc.org Similar simulations could be applied to phenylphosphoric acid to understand its aggregation behavior in different solvents and its role in dynamic systems, such as its interaction with polymer surfaces or biological membranes.

Prediction of Spectroscopic Parameters

A significant application of computational modeling, particularly DFT, is the prediction of spectroscopic parameters that can be directly compared with experimental data. mdpi.com By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), researchers can validate their structural models and interpret complex spectra. researchgate.net

For example, DFT calculations have been successfully used to explain the broad infrared absorption features of diphenyl phosphoric acid. acs.org The calculations suggested that the observed red-shift upon adding a base is due to a flatter potential energy surface along the proton transfer coordinate. acs.org This demonstrates the power of computational methods to link spectroscopic signatures to specific molecular interactions. The Gauge-Including Atomic Orbital (GIAO) method is commonly applied within DFT to predict ¹H- and ¹³C-NMR chemical shifts with reasonable accuracy, which would be invaluable for characterizing phenylphosphoric acid and its reaction products. researchgate.net

Advanced Analytical Applications

Phenylphosphoric acid serves specialized roles in analytical chemistry, leveraging its chemical properties for detection and structural investigation.

Derivatizing Agent in Analytical Chemistry

Phenylphosphoric acid can be used as a derivatizing agent in analytical chemistry. lookchem.com Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process is often employed to improve the volatility, thermal stability, or detectability of an analyte.

In this role, phenylphosphoric acid is used to react with specific functional groups, such as those found in amines and alcohols. lookchem.com The resulting derivative may have enhanced properties for separation or detection by techniques such as mass spectrometry. lookchem.com This application is analogous to how other derivatizing agents, like 2,4-dinitrophenylhydrazine (B122626) (for aldehydes) or 9-fluorenyl methylchloroformate (for imine groups), are used to create derivatives with strong UV or fluorescence signals for sensitive quantification. libretexts.orgnih.gov

Investigation of Hydrogen Bonding Motifs

The hydrogen bonding capabilities of phenylphosphoric acid are critical to its function in various chemical systems and are a subject of detailed investigation. It has been used as a model analyte to understand the interactions between hydrogen-bonding functional groups and anionic species. rsc.org

Studies on the closely related diphenyl phosphoric acid (DPP) reveal complex hydrogen-bonding behavior. In aprotic solvents, it forms homodimers with very broad absorption bands in infrared spectra. acs.org Upon interaction with a base, it can form different aggregates, including ion-pairs with doubly ionic O⁻···H–N⁺ hydrogen bonds and multimers containing both doubly ionic and singly ionic P–O⁻···H–O–P hydrogen bonds. acs.org The investigation of these motifs is crucial for understanding its role in organocatalysis and molecular recognition. acs.orgoup.com The ability of the phosphate group to form strong hydrogen-bonded complexes is a key feature in its application in developing molecularly imprinted polymers for detecting phosphorylated molecules. rsc.org

Biological and Biomedical Research Aspects of Phenylphosphoric Acid

Biological Activity and Mechanisms of Action

The biological functions of phenylphosphoric acid are primarily linked to its capacity to act as a phosphate (B84403) donor and interact with key cellular components like enzymes and signaling proteins.

Phenylphosphoric acid functions as a phosphorylating agent, meaning it can donate a phosphate group to other molecules, a fundamental process in cellular biology. entegris.com This ability is central to its biological effects, influencing processes like signal transduction and metabolic regulation.

Research has demonstrated its role in various phosphorylation reactions:

Enzymatic Phenol (B47542) Phosphorylation: In the anaerobic metabolism of phenol by the bacterium Thauera aromatica, phenylphosphoric acid is formed by the enzyme phenylphosphate synthase, which catalyzes the phosphorylation of phenol. nih.gov

Carbohydrate and Alcohol Phosphorylation: Bacterial non-specific acid phosphatases, such as the one from Shigella flexneri, can utilize phenylphosphoric acid to achieve regioselective phosphorylation of carbohydrates and various alcohols. lookchem.com

Mannosyltransferase Systems: Phenylphosphoric acid can serve as a water-soluble analog of dolichyl phosphate in microsomal mannosyltransferase systems. The enzyme catalyzes the transfer of a mannosyl group from GDP-mannose to phenyl phosphate, forming phenyl beta-D-mannosyl phosphate. ebi.ac.uk

Protein phosphorylation is a key post-translational modification that regulates numerous cellular processes. nih.govcellsignal.com Phenylphosphoric acid is involved in modulating this process by participating in the phosphorylation of proteins that mediate cellular responses. This can influence the activity of transcription factors, which are essential for regulating gene expression in response to cellular signals. The transfer of a phosphate group can create binding sites for other proteins, recruiting them to specific locations and assembling them into larger signaling complexes. cellsignal.com

Phenylphosphoric acid can modulate the activity of various enzymes, acting as either a substrate or an inhibitor.

Substrate for Phosphatases: It serves as a substrate for different types of phosphatases. For instance, acid phosphatase (AcP) catalyzes the conversion of this compound into phenol, a reaction that can be used to measure AcP activity. nih.gov It is also a substrate for the promiscuous phosphatase PP1γ, which hydrolyzes phosphate ester-based compounds.

Enzyme Inhibition: In microsomal mannosyltransferase systems, increasing concentrations of phenylphosphoric acid lead to a progressive decrease in the rate of mannose incorporation into endogenous dolichyl phosphate, indicating an inhibitory effect on this specific pathway. ebi.ac.uk

Enzyme Activation/Interaction: In the bacterium Thauera aromatica, an enzyme induced by phenol catalyzes an isotope exchange between phenol and phenylphosphate, suggesting a transphosphorylation reaction that is part of the anaerobic degradation pathway of phenol. nih.gov

| Enzyme | Role of Phenylphosphoric Acid | Biological System | Finding |

| Phenylphosphate synthase | Substrate | Thauera aromatica | Catalyzes the phosphorylation of phenol to form phenylphosphate. nih.gov |

| Acid Phosphatase (AcP) | Substrate | Human tissues, Plants | Converted to phenol, allowing for the quantification of AcP activity. nih.gov |

| Bacterial acid phosphatases | Phosphorylating Agent | Shigella flexneri | Used for regioselective phosphorylation of carbohydrates and alcohols. lookchem.com |

| Microsomal mannosyltransferase | Substrate / Inhibitor | Rat liver microsomes | Acts as an analog to dolichyl phosphate and can inhibit mannose incorporation. ebi.ac.uk |

| Promiscuous phosphatase PP1γ | Substrate | Not specified | Hydrolyzes the phosphate ester bond of phenylphosphoric acid. |

This table provides a summary of research findings on the interaction between Phenylphosphoric Acid and various enzymes.

Phenylphosphoric acid is implicated in the modulation of critical cellular signaling pathways. drugbank.com Its ability to phosphorylate key proteins allows it to influence pathways that control a wide range of biological activities, including gene transcription, cell cycle progression, and immune responses. drugbank.com For example, it has been shown to interact with proteins involved in the RAS signaling pathway, which is crucial for regulating cell growth and differentiation. It is also involved in cellular signaling cascades initiated by growth factors, such as epidermal growth factor (EGF).

Enzyme Activity Modulation (Inhibition and Activation)

Metabolic Studies

Metabolic studies have identified phenylphosphoric acid as an intermediate or a terminal metabolite in various biological systems, from microbes to plants and mammals. nih.govebi.ac.ukmdpi.comresearchgate.net

Phenylphosphoric acid has been detected as a metabolite in several distinct biological contexts.

Microbial Metabolism: In denitrifying bacteria like Pseudomonas, phenylphosphate is the first product detected during the anaerobic degradation of phenol, establishing it as a key metabolic intermediate. nih.gov It is also a terminal metabolite in the biodegradation of the organophosphate ester trithis compound (TPHP).

Plant Metabolism: The compound was identified as a metabolite in studies of evergreen trees, where its presence was linked to natural low-temperature adaptation strategies. mdpi.com In another study on burley tobacco, phenylphosphoric acid was the only metabolite of the pesticide leptophos (B1674750) that consistently increased over a 21-day period, indicating its formation and accumulation within the plant tissue. researchgate.net

Mammalian Metabolism: Phenylphosphoric acid has been identified as a mouse metabolite, confirming its presence in mammalian metabolic systems. nih.govebi.ac.uk

| Biological System | Context | Role of Phenylphosphoric Acid |

| Denitrifying Bacteria (Pseudomonas, Thauera aromatica) | Anaerobic phenol degradation | Intermediate metabolite. nih.gov |

| Environmental Microbes | Biodegradation of Trithis compound (TPHP) | Terminal metabolite. |

| Evergreen Trees | Cold acclimation | Metabolite associated with low-temperature adaptation. mdpi.com |

| Burley Tobacco | Pesticide metabolism | Metabolite of leptophos. researchgate.net |

| Mouse (Mus musculus) | General metabolism | Identified as a mouse metabolite. nih.govebi.ac.uk |

This table summarizes the identification of Phenylphosphoric Acid as a metabolite across different biological systems.

Role in Anaerobic Phenol Degradation

Phenylphosphoric acid, in its deprotonated form phenylphosphate, is a key intermediate in the anaerobic degradation of phenol by various microorganisms. nih.govnih.govasm.org Under anaerobic conditions, such as in oxygen-free groundwater, the breakdown of phenolic compounds cannot rely on oxygenase-dependent pathways typical of aerobic metabolism. asm.orgasm.orgnih.gov Instead, certain bacteria have evolved a unique strategy that begins with the activation of phenol through phosphorylation. nih.govresearchgate.netresearchgate.net

This metabolic pathway involves the conversion of phenol to phenylphosphate, which is then carboxylated to 4-hydroxybenzoate. asm.orgresearchgate.net This two-step process is often referred to as a "biological Kolbe-Schmitt carboxylation". asm.orgnih.gov The initial phosphorylation step is crucial as it prepares the otherwise stable phenol molecule for subsequent enzymatic reactions. nih.govasm.org This strategy has been observed in diverse anaerobic bacteria, including denitrifying bacteria like Thauera aromatica and Pseudomonas species, as well as sulfate-reducing bacteria such as Desulfobacterium anilini. nih.govnih.govasm.orgresearchgate.net The formation of phenylphosphate as the first detectable product from phenol in whole cells confirms that phosphorylation is the initial step in this anaerobic degradation pathway. nih.gov

Enzyme-Mediated Phenol Phosphorylation

The enzymatic phosphorylation of phenol to phenylphosphate is catalyzed by a novel enzyme called phenylphosphate synthase. asm.orgexpasy.org This enzyme is essential for initiating the anaerobic degradation of phenol. expasy.org Extensive research, particularly on the denitrifying bacterium Thauera aromatica, has revealed that phenylphosphate synthase is a complex enzyme system composed of three separate proteins. asm.orgasm.orgnih.gov

The reaction catalyzed by phenylphosphate synthase is: Phenol + MgATP + H₂O → Phenylphosphate + MgAMP + Orthophosphate. asm.org

The phosphoryl group transferred to phenol originates from the β-phosphate group of ATP. asm.orgasm.org The key components and their roles are summarized below:

| Component | Size (in T. aromatica) | Function |

| Protein 1 | 70 kDa | Resembles the central part of phosphoenolpyruvate (B93156) (PEP) synthase and contains a conserved histidine residue (His-569) that becomes phosphorylated. asm.orgasm.org It catalyzes the exchange between free phenol and the phenol moiety of phenylphosphate. asm.org |

| Protein 2 | 40 kDa | Resembles the N-terminal part of PEP synthase and is required, along with Protein 1 and MgATP, for the phosphorylation of phenol. asm.org |

| Protein 3 | 24 kDa | Stimulates the reaction several-fold and contains cystathionine-β-synthase domains, though its exact function is not fully understood. asm.org |